N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is an organic compound with the molecular formula C11H25NO3Si It is a derivative of propanamide, featuring a methoxy and methyl group attached to the nitrogen atom, and a triethylsilyl group attached to the oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl group. The general reaction scheme is as follows:
N-Methoxy-N-methylpropanamide+Triethylsilyl chlorideTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other functionalized compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methoxy-N-methyl-3-[(trimethylsilyl)oxy]propanamide
- N-Methoxy-N-methyl-3-[(tert-butyldimethylsilyl)oxy]propanamide
Uniqueness
N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased steric bulk and enhanced stability compared to other silyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H25NO3Si |
---|---|
Molekulargewicht |
247.41 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-3-triethylsilyloxypropanamide |
InChI |
InChI=1S/C11H25NO3Si/c1-6-16(7-2,8-3)15-10-9-11(13)12(4)14-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
NSYLFOKCKJNOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCC(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.